molecular formula C11H12N2 B3098506 1-(Isoquinolin-6-yl)ethanamine CAS No. 1337880-75-7

1-(Isoquinolin-6-yl)ethanamine

Cat. No.: B3098506
CAS No.: 1337880-75-7
M. Wt: 172.23 g/mol
InChI Key: MLVOENRZMIIHLI-UHFFFAOYSA-N
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Description

1-(Isoquinolin-6-yl)ethanamine is a heterocyclic organic compound consisting of an isoquinoline core substituted with an ethylamine group at position 5. Isoquinoline, a bicyclic aromatic system with a nitrogen atom at position 2, is structurally distinct from quinoline (nitrogen at position 1) and indole (benzene fused to pyrrole).

Properties

IUPAC Name

1-isoquinolin-6-ylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2/c1-8(12)9-2-3-11-7-13-5-4-10(11)6-9/h2-8H,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLVOENRZMIIHLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1)C=NC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401291961
Record name 6-Isoquinolinemethanamine, α-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401291961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1337880-75-7
Record name 6-Isoquinolinemethanamine, α-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1337880-75-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Isoquinolinemethanamine, α-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401291961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Isoquinolin-6-yl)ethanamine can be synthesized through several methods. One common approach involves the cyclization of ortho-substituted benzylamines with aldehydes or ketones under acidic conditions. For example, the Pomeranz-Fritsch reaction uses aromatic aldehydes and aminoacetals to produce isoquinolines by cyclization under acidic conditions .

Industrial Production Methods: Industrial production of this compound often involves multi-step synthesis starting from readily available precursors. The process may include steps such as nitration, reduction, and cyclization, followed by purification to obtain the desired compound in high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 1-(Isoquinolin-6-yl)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(Isoquinolin-6-yl)ethanamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and natural products.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Isoquinoline derivatives are explored for their therapeutic potential in treating diseases such as malaria, cancer, and neurological disorders.

    Industry: It is used in the production of dyes, catalysts, and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Isoquinolin-6-yl)ethanamine involves its interaction with various molecular targets and pathways. Isoquinoline derivatives are known to inhibit enzymes such as DNA gyrase and topoisomerase, leading to the disruption of DNA synthesis and cell division. This mechanism is particularly relevant in their antimicrobial and anticancer activities .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural differences and inferred properties of 1-(Isoquinolin-6-yl)ethanamine and related compounds:

Compound Name Core Structure Substituent(s) Key Features Inferred Properties/Biological Relevance Evidence ID
This compound Isoquinoline Ethylamine at C6 Planar aromatic system; basic amine side chain Potential kinase inhibition, metabolic stability N/A
1-(Quinolin-6-yl)ethanamine Quinoline Ethylamine at C6 Nitrogen at position 1; similar substitution to isoquinoline Altered electronic environment for receptor binding
6-(Aminomethyl)isoquinolin-1-amine hydrochloride Isoquinoline Aminomethyl at C6, amine at C1 Increased polarity due to additional amine; hydrochloride salt improves solubility Enhanced solubility but reduced lipophilicity
2-(6-Methoxy-1H-indol-3-yl)ethanamine (6-Methoxytryptamine) Indole Methoxy at C6, ethylamine at C3 Non-aromatic pyrrole ring; serotonin-like structure Serotonin receptor modulation (e.g., 5-HT1A/2A)
(1-Ethyl-tetrahydroquinolin-6-yl)methanamine Tetrahydroquinoline Methanamine at C6, ethyl at N1 Partially saturated ring; increased flexibility Improved bioavailability; possible CNS activity

Electronic and Physicochemical Differences

  • Isoquinoline vs. Quinoline: The nitrogen position in the bicyclic system (position 2 in isoquinoline vs. 1 in quinoline) alters electron distribution. Isoquinoline derivatives often exhibit stronger π-π stacking interactions in enzyme binding pockets, making them prevalent in kinase inhibitors (e.g., Gleevec analogs) .
  • Ethylamine vs. Methanamine: The longer ethylamine chain in this compound may enhance binding to deep hydrophobic pockets compared to methanamine derivatives (e.g., ), but could reduce solubility.
  • Aromatic vs.

Biological Activity

1-(Isoquinolin-6-yl)ethanamine, also known as N-(6-Isoquinolyl)ethylamine, is a nitrogen-containing heterocyclic compound belonging to the isoquinoline class. Its molecular formula is C10H12N2, featuring an isoquinoline ring fused with an ethanamine group. This structural arrangement contributes to its diverse biological activities and potential applications in medicinal chemistry.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

  • Antimicrobial Properties : The compound has shown effectiveness against various microbial strains, suggesting potential applications in treating infections.
  • Anticancer Activity : Studies have indicated that it may inhibit enzymes critical for DNA synthesis and cell division, which is particularly relevant for its anticancer properties.
  • Neurotransmitter Interaction : Preliminary research suggests that this compound may interact with neurotransmitter receptors, influencing various physiological processes.

The mechanism of action of this compound involves its binding to specific biological targets, including enzymes and receptors. This interaction modulates the activity of these targets, leading to various biological effects. For instance, its ability to inhibit enzymes involved in DNA synthesis is crucial for its antimicrobial and anticancer properties.

Comparative Analysis with Similar Compounds

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other isoquinoline derivatives. Below is a comparison table illustrating key differences between this compound and structurally similar compounds:

Compound NameStructure DescriptionUniqueness
QuinolineA basic structure similar to isoquinoline but lacks the amine group.Simpler structure; primarily used as a building block in organic synthesis.
TetrahydroisoquinolineA reduced form of isoquinoline.Different biological activities; less reactive due to saturation.
PapaverineAn isoquinoline alkaloid known for vasodilatory properties.Distinct pharmacological effects compared to this compound.
2-(Isoquinolin-7-yl)ethanamineContains an isoquinoline ring at a different position.Structural variation leads to distinct pharmacological properties.

Case Studies and Research Findings

Several studies have explored the biological activity of isoquinoline derivatives, including this compound:

  • Antimicrobial Study : A study demonstrated that this compound exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
  • Anticancer Research : Another investigation revealed that the compound inhibited cell proliferation in various cancer cell lines, including breast and colon cancer cells, with IC50 values indicating potent activity .
  • Neuropharmacology : Research into the interaction of this compound with neurotransmitter systems suggested potential neuroprotective effects, warranting further exploration in neurodegenerative disease models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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